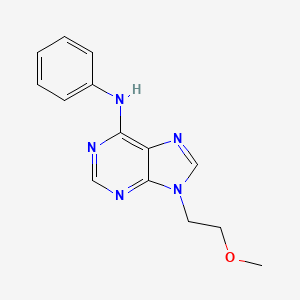![molecular formula C15H15N5S B6467595 9-cyclopropyl-N-[4-(methylsulfanyl)phenyl]-9H-purin-6-amine CAS No. 2640966-90-9](/img/structure/B6467595.png)
9-cyclopropyl-N-[4-(methylsulfanyl)phenyl]-9H-purin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-cyclopropyl-N-[4-(methylsulfanyl)phenyl]-9H-purin-6-amine is a synthetic organic compound belonging to the purine class of heterocyclic compounds It features a cyclopropyl group, a methylsulfanyl-substituted phenyl group, and a purine core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-cyclopropyl-N-[4-(methylsulfanyl)phenyl]-9H-purin-6-amine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated purine under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance production efficiency.
化学反応の分析
Types of Reactions
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The purine core can be reduced under specific conditions to yield dihydropurine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropurine derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl group.
科学的研究の応用
9-cyclopropyl-N-[4-(methylsulfanyl)phenyl]-9H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, particularly in oncology and antiviral research.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 9-cyclopropyl-N-[4-(methylsulfanyl)phenyl]-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The purine core structure allows it to mimic natural nucleotides, potentially inhibiting enzymes involved in DNA or RNA synthesis. The cyclopropyl and methylsulfanyl groups may enhance its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 9-cyclopropyl-N-[3-(methylsulfanyl)phenyl]-9H-purin-6-amine
- 9-cyclopropyl-N-[4-(methylsulfonyl)phenyl]-9H-purin-6-amine
- 9-cyclopropyl-N-[4-(methylsulfanyl)phenyl]-9H-purin-8-amine
Uniqueness
9-cyclopropyl-N-[4-(methylsulfanyl)phenyl]-9H-purin-6-amine is unique due to the specific positioning of the methylsulfanyl group on the phenyl ring and the cyclopropyl group on the purine core. These structural features may confer distinct biological activities and chemical reactivity compared to its analogs.
特性
IUPAC Name |
9-cyclopropyl-N-(4-methylsulfanylphenyl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5S/c1-21-12-6-2-10(3-7-12)19-14-13-15(17-8-16-14)20(9-18-13)11-4-5-11/h2-3,6-9,11H,4-5H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXBPLFCAYXRRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-{[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione](/img/structure/B6467516.png)
![2-(4-{9-[(oxolan-2-yl)methyl]-9H-purin-6-yl}piperazin-1-yl)pyrimidine-4-carbonitrile](/img/structure/B6467520.png)
![2-methyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6467528.png)
![N-(3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6467538.png)
![N-(2-chlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6467546.png)
![N-(2-bromophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6467551.png)
![6-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B6467558.png)
![5-(but-2-yn-1-yl)-2-(3-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6467565.png)
![9-cyclopropyl-N-[3-(methylsulfanyl)phenyl]-9H-purin-6-amine](/img/structure/B6467573.png)
![6-[5-(5-chloropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B6467583.png)
![N-(3,5-dimethoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6467588.png)
![9-(2-methoxyethyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purine](/img/structure/B6467603.png)
![2-[1-(pyridine-3-sulfonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6467614.png)

